molecular formula C15H15N3O B2674153 1-Benzyl-5-methoxybenzimidazol-2-amine CAS No. 33235-34-6

1-Benzyl-5-methoxybenzimidazol-2-amine

Cat. No.: B2674153
CAS No.: 33235-34-6
M. Wt: 253.305
InChI Key: WYNXIKPFBBSWFR-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxybenzimidazol-2-amine is a substituted benzimidazole derivative supplied for research and development purposes. Benzimidazole is a privileged scaffold in medicinal chemistry due to its structural similarity to purine nucleotides, allowing it to interact with various biopolymers . This specific compound features a benzyl group at the N-1 position and a methoxy group at the C-5 position, modifications that are often explored to fine-tune the molecule's biological activity, solubility, and metabolic stability . Research into analogous benzimidazole compounds has shown potential for a range of pharmacological activities, including anticancer , antimicrobial , and metabolic receptor agonism . The mechanism of action for any biological activity is highly dependent on the specific substitution pattern of the benzimidazole core and would require empirical validation for this particular compound. Researchers are encouraged to investigate this molecule in the context of developing novel therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-methoxybenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-7-8-14-13(9-12)17-15(16)18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNXIKPFBBSWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the Elaboration of 1 Benzyl 5 Methoxybenzimidazol 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies for the Benzimidazole (B57391) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Benzyl-5-methoxybenzimidazol-2-amine, the analysis reveals a convergent synthetic plan.

The primary disconnections are made at the N1-benzyl bond and the C2-amino bond of the benzimidazole core. This leads to three key synthons:

A 5-methoxybenzimidazol-2-amine intermediate.

A benzylating agent , such as benzyl (B1604629) bromide or benzyl chloride.

A source for the 2-amino group , often introduced via a reagent like cyanogen bromide.

Further disconnection of the 5-methoxybenzimidazol-2-amine intermediate across the N1-C2 and N3-C=N bonds of the imidazole (B134444) ring points to a crucial precursor: 4-methoxy-o-phenylenediamine (also known as 4-methoxy-1,2-benzenediamine). nih.gov This diamine already contains the necessary methoxy (B1213986) group at the correct position on the benzene (B151609) ring.

Formation of the substituted o-phenylenediamine (B120857).

Construction of the 5-methoxybenzimidazol-2-amine core.

N-benzylation to yield the final product.

Classical and Contemporary Approaches to Benzimidazole Nucleus Formation

The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with numerous established methods. These can be broadly categorized based on the starting materials.

Condensation Reactions Involving o-Phenylenediamines

The most common and direct route to the benzimidazole nucleus is the condensation of an o-phenylenediamine with a one-carbon electrophile. This method, often referred to as the Phillips-Ladenburg synthesis, is versatile and has been adapted using a wide range of reagents and catalysts.

With Carboxylic Acids: Direct condensation with carboxylic acids requires harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA).

With Aldehydes: Condensation with aldehydes is a popular method that proceeds via an initial Schiff base formation, followed by oxidative cyclization to form the benzimidazole ring. Various oxidizing agents and catalysts are employed to facilitate this transformation.

With Cyanogen Bromide: For the specific synthesis of 2-aminobenzimidazoles, the reaction of an o-phenylenediamine with cyanogen bromide (BrCN) is a well-established and efficient method. rsc.orgrsc.orgresearchgate.net This reaction directly introduces the 2-amino functionality during the cyclization step.

The table below summarizes various catalytic systems used in the condensation of o-phenylenediamines with aldehydes.

Catalyst/ReagentConditionsYieldReference
Lewis Acids (e.g., InCl₃, Sc(OTf)₃)Mild conditions, various solventsGood to Excellent
H₂O₂ / HClAcetonitrile, Room TemperatureExcellentN/A
Bismuth NitrateRoom TemperatureGoodN/A
Lanthanum ChlorideAcetonitrile85-95%N/A

Cyclization Reactions Utilizing 2-Substituted Anilines

An alternative strategy involves starting with a 2-substituted aniline and forming the second C-N bond to close the imidazole ring. This approach is particularly useful when the corresponding o-phenylenediamine is unstable or difficult to access.

Reductive Cyclization of 2-Nitroanilines: This is a powerful one-pot method where a 2-nitroaniline is reacted with an aldehyde. The nitro group is reduced in situ to an amino group, which then condenses with the aldehyde and cyclizes to form the benzimidazole. Various reducing systems, such as sodium dithionite or catalytic hydrogenation, can be employed.

From 2-Haloanilines: 2-haloanilines can undergo cyclization reactions, often catalyzed by transition metals like copper or palladium, to form the benzimidazole ring. For instance, a reaction between a 2-iodoaniline and a nitrile, promoted by a strong base like potassium tert-butoxide, can yield 2-substituted benzimidazoles without the need for a transition metal catalyst.

Below is a table outlining methods involving 2-substituted anilines.

Starting MaterialReagentsKey TransformationReference
2-NitroanilineAldehyde, Reducing Agent (e.g., Zn/NaHSO₃)One-pot reductive cyclocondensationN/A
2-IodoanilineNitrile, KOButTransition-metal-free intermolecular cyclizationN/A
2-HaloanilineAldehyde, Ammonia, Ni-catalystC-N bond formationN/A

Specific Synthetic Pathways for this compound Construction

The synthesis of the target molecule logically follows the retrosynthetic blueprint, beginning with the incorporation of the methoxy group, followed by the formation of the benzimidazole core, and concluding with the introduction of the benzyl group.

Methodologies for C5-Methoxy Group Incorporation

The most efficient strategy to ensure the correct positioning of the methoxy group is to begin with a precursor that already contains this functionality. The key starting material is 4-methoxy-o-phenylenediamine . fishersci.com

This diamine can be synthesized from the commercially available 4-methoxy-2-nitroaniline via catalytic hydrogenation. guidechem.comchemicalbook.comchemicalbook.com Common conditions involve using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. guidechem.comchemicalbook.com This reduction is typically high-yielding and provides the desired diamine ready for the subsequent cyclization step. guidechem.comchemicalbook.com

Reduction: 4-methoxy-2-nitroaniline is reduced to 4-methoxy-o-phenylenediamine.

Cyclization: The resulting diamine is then cyclized to form the 5-methoxybenzimidazol-2-amine core. This is typically achieved by reacting it with cyanogen bromide. rsc.orgresearchgate.net The reaction proceeds by the formation of a guanidine intermediate which then undergoes intramolecular cyclization.

Introduction of the N1-Benzyl Moiety

The final step in the synthesis is the N-alkylation of the 5-methoxybenzimidazol-2-amine intermediate with a benzylating agent. This reaction introduces the benzyl group onto one of the nitrogen atoms of the imidazole ring.

The reaction of 2-aminobenzimidazoles with alkyl halides typically occurs at the N1 or N3 position. The regioselectivity of this alkylation can be influenced by several factors, including the steric and electronic nature of the substituents on the benzimidazole ring, the choice of base, and the solvent. beilstein-journals.orgbeilstein-journals.org For 5-methoxybenzimidazol-2-amine, alkylation with benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or THF) would be the standard approach. While a mixture of N1 and N3 isomers is possible, the N1-benzyl product is often the major isomer formed under thermodynamic control. beilstein-journals.org The desired this compound can then be isolated and purified from the reaction mixture using techniques such as column chromatography.

Strategies for C2-Amine Functionalization

The introduction and subsequent functionalization of the amine group at the C2 position are critical steps in the synthesis of 2-aminobenzimidazole (B67599) derivatives. Several contemporary strategies have been developed to achieve this transformation efficiently.

One predominant approach is the direct C-H amination of an N-substituted benzimidazole. This method avoids the pre-functionalization of the benzimidazole core, making it an atom-economical choice. For instance, aerobic copper-catalyzed tandem quartic C-H aminations have been used to synthesize functionalized benzimidazoles from aniline derivatives and cyclic amines. nih.gov In these reactions, the cyclic amines serve as C=N building blocks, involving the cleavage of inert C-N and C-C bonds under mild conditions. nih.gov

Another powerful strategy involves transition-metal-catalyzed cross-coupling reactions. A ligand- and additive-free aerobic cobalt-catalyzed synthesis of 2-aminobenzimidazoles from 2-aminoanilines and isonitriles has been developed, furnishing substituted products in moderate to excellent yields. researchgate.net Similarly, copper-catalyzed cascade reactions of o-haloanilines with carbodiimides provide an efficient route to a variety of 2-aminobenzimidazole derivatives. acs.org This protocol is effective with o-iodo, o-bromo, and o-chloroaniline derivatives and tolerates both symmetrical and unsymmetrical carbodiimides. acs.org

Furthermore, functionalization can be achieved via palladium-catalyzed isocyanide insertion, which allows for C(sp2)–H functionalization at the C2-position of the imidazole ring. acs.org This method provides a direct route to constructing complex benzimidazole skeletons from readily available starting materials. acs.org

StrategyCatalyst/ReagentStarting MaterialsKey Features
Aerobic C-H AminationCopper (Cu) / O2Aniline derivatives, 2-substituted cyclic aminesHigh selectivity, no specific aminating agents required, mild conditions. nih.gov
Aerobic CouplingCobalt (Co)2-Aminoanilines, IsonitrilesLigand- and additive-free, moderate to excellent yields. researchgate.net
Cascade Addition/CyclizationCopper (I) / t-BuOo-Haloanilines, CarbodiimidesGood to excellent yields, good regioselectivity with unsymmetrical carbodiimides. acs.org
C-H FunctionalizationPalladium (Pd)Imidazoles, IsocyanidesControlled functionalization at C2-position, constructs complex skeletons. acs.org

Catalytic Systems and Green Chemistry Principles in Benzimidazole Synthesis

The synthesis of benzimidazoles has been significantly influenced by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.inchemmethod.comchemmethod.com This has led to the development of novel catalytic systems and the use of environmentally benign reaction media. mdpi.com

Transition metal catalysis is a cornerstone of modern benzimidazole synthesis, enabling efficient C-N and C-C bond formations that are often difficult to achieve through classical methods. enpress-publisher.comsemanticscholar.org A wide array of metals, including palladium, copper, nickel, and iron, have been employed.

Copper (Cu) Catalysis: Copper catalysts are widely used due to their low cost and high efficiency. They facilitate the N-arylation of 2-aminobenzimidazoles (a Chan-Lam cross-coupling) and the one-pot synthesis of 2-aminobenzimidazoles from o-haloanilines and carbodiimides. acs.org Copper-catalyzed oxidative cross-coupling of anilines and primary alkyl amines can also yield benzimidazoles through a domino C-H functionalization and cyclization sequence. organic-chemistry.org

Palladium (Pd) Catalysis: Palladium catalysts are highly effective for cross-coupling reactions, such as the arylation of the benzimidazole C2 position with aryl chlorides. researchgate.net

Nickel (Ni) Catalysis: Nickel-based catalysts have emerged as a powerful tool for C-H functionalization. researchgate.net They can activate C-O bonds in phenols and enols, allowing them to be used as coupling partners for the C-H arylation and alkenylation of imidazoles. rsc.org

Iron (Fe) Catalysis: Iron catalysts offer a more sustainable and economical alternative. A one-pot, three-component synthesis of benzimidazoles using an Fe(III)-porphyrin catalyst has been reported, proceeding via a domino C-N bond formation at room temperature. rsc.org

Manganese (Mn) Catalysis: Phosphine-free manganese(I) complexes have been used for the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols to selectively synthesize 2-substituted and 1,2-disubstituted benzimidazoles. organic-chemistry.org

A major focus of green chemistry is the replacement of volatile and toxic organic solvents. eprajournals.com Benzimidazole synthesis has seen significant progress in this area.

Solvent-Free Reactions: Many synthetic protocols now operate under solvent-free or "neat" conditions, often facilitated by grinding or microwave irradiation. tandfonline.comnih.govumich.edu These methods can lead to shorter reaction times, simpler work-up procedures, and higher yields. tandfonline.comnih.govumich.edu For instance, the condensation of o-phenylenediamines with aldehydes or orthoesters can be performed under solvent-free conditions using catalysts like nano-Ni(II)/Y zeolite or H2O2/TiO2 P25 nanoparticles. rsc.org

Microwave-Assisted Synthesis: Microwave (MW) irradiation is an alternative energy source that can dramatically accelerate reaction rates. ijarsct.co.in A simple MW-assisted method for synthesizing 1,2-disubstituted benzimidazoles using Er(OTf)3 as a catalyst under solvent-free conditions results in short reaction times (5-10 minutes) and excellent yields (86-99%). nih.gov

Deep Eutectic Solvents (DESs): DESs are emerging as green and inexpensive alternatives to traditional solvents and ionic liquids. mdpi.comnih.gov A novel method uses a DES formed from o-phenylenediamine and choline chloride, where the DES acts as both the solvent and a reactant, allowing for the selective synthesis of 1,2-disubstituted or 2-substituted benzimidazoles. nih.gov

Green ApproachCatalyst/ConditionsReactantsAdvantages
Solvent-FreeGrinding, 140°Co-Phenylenediamine, Aldehyde/AcidHigh atom economy, operational simplicity. umich.edu
Solvent-FreeIodobenzene diacetate (IBD)o-Phenylenediamine, AldehydeMild conditions, very short reaction times (3-5 min). tandfonline.com
Microwave-Assisted1% Er(OTf)3, Solvent-FreeN-phenyl-o-phenylenediamine, BenzaldehydeRapid (5-10 min), high selectivity and yield. nih.gov
Deep Eutectic SolventCholine Chloride:o-PDAo-Phenylenediamine, AldehydeDES is both solvent and reactant, high selectivity. nih.gov

Multicomponent Reactions (MCRs) for Diversified Benzimidazole Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a highly efficient tool for generating molecular diversity. scispace.com This approach is particularly valuable for creating libraries of complex molecules like benzimidazole derivatives for high-throughput screening. nycu.edu.tw

A one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has been achieved through a three-component reaction of a 2-aminobenzimidazole, an aromatic aldehyde, and an isocyanide. nycu.edu.twacs.org The reaction proceeds via an initial condensation to form an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide. nycu.edu.twacs.org The use of microwave irradiation can significantly accelerate the process. nycu.edu.tw

Another study investigated the three-component reaction of 2-aminobenzimidazole, arylglyoxals, and 1,3-cyclohexanedione. scispace.comsemanticscholar.org Depending on the reaction conditions (conventional heating vs. microwave irradiation), different products such as Michael adducts or fused heterocyclic systems (12-aroylbenzimidazo[2,1-b]quinazolin-1(2H)-ones) could be selectively formed. scispace.comsemanticscholar.orgfrontiersin.org These studies demonstrate the power of MCRs to rapidly construct complex, fused polycyclic systems from simple 2-aminobenzimidazole building blocks. frontiersin.org

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 5 Methoxybenzimidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific experimental NMR data for 1-Benzyl-5-methoxybenzimidazol-2-amine is not available in the searched literature.

Detailed ¹H NMR spectral data, including chemical shifts and coupling constants for this compound, could not be found.

The complete ¹³C NMR assignment for this compound is not available in the searched literature.

Information regarding 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound could not be located.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

Specific HRMS data for this compound is not available in the searched literature.

A detailed analysis of the mass spectrometry fragmentation pattern for this compound could not be found.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The specific IR absorption frequencies for the functional groups present in this compound are not available in the searched literature.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

No publicly available single-crystal X-ray diffraction data for this compound was found. This information is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. Such data would also provide insights into the molecule's conformation, planarity of the benzimidazole (B57391) ring system, and the orientation of the benzyl (B1604629) and methoxy (B1213986) substituents. Furthermore, crystallographic data would reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation States

Similarly, no specific experimental UV-Vis absorption spectra for this compound were identified in the searched literature. This type of spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivity (ε) values would provide information about the π-electron system and the extent of conjugation within the molecule, including the contributions of the benzimidazole core and the attached benzyl and methoxy groups. Analysis of the spectra, potentially in different solvents, would allow for the assignment of specific electronic transitions (e.g., π → π* or n → π*).

Exploration of Molecular and Cellular Mechanisms of Action for Benzimidazole Derivatives Relevant to 1 Benzyl 5 Methoxybenzimidazol 2 Amine Research

Investigation of Potential Molecular Targets and Biochemical Pathways

The biological activity of benzimidazole (B57391) derivatives stems from their interaction with various molecular targets, thereby modulating key biochemical pathways. Research into this class of compounds has identified several potential targets that could be relevant for 1-Benzyl-5-methoxybenzimidazol-2-amine.

Protein Kinases: A significant number of benzimidazole derivatives have been developed as protein kinase inhibitors. rsc.orgnih.gov These enzymes play a critical role in cellular signaling pathways that control proliferation, differentiation, and apoptosis. nih.gov Specific kinases targeted by benzimidazole scaffolds include Aurora kinases, cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and polo-like kinases. rsc.org For instance, certain 2-amidobenzimidazole derivatives have shown potent inhibitory activity against protein kinase CK1δ, an enzyme implicated in cell cycle regulation and DNA repair. mdpi.com The phosphoinositide 3-kinase (PI3K) family, crucial for cell survival and growth, is another target for benzimidazole compounds. google.com Given the structural similarities, it is plausible that this compound could interact with one or more of these kinase families.

Cannabinoid Receptors: The benzimidazole core has been identified as a valuable scaffold for ligands targeting cannabinoid receptors, particularly the CB2 receptor. nih.gov Structure-activity relationship studies have revealed that specific substitutions on the benzimidazole ring, such as a benzyl (B1604629) group at position 2 and a lipophilic group at position 5, are favorable for CB2 binding affinity. nih.gov This suggests that this compound, which possesses a benzyl group at the 1-position and a methoxy (B1213986) group at the 5-position, could potentially interact with the CB2 receptor.

Tubulin and Other Targets: Some benzimidazole derivatives, like albendazole (B1665689), exert their effects by binding to β-tubulin, which disrupts microtubule formation and inhibits cell division. wikipedia.org This mechanism is particularly relevant in the context of anti-parasitic and potential anti-cancer activities. Other benzimidazoles are known to interfere with metabolic enzymes. For example, in helminths, they can inhibit malate (B86768) dehydrogenase and fumarate (B1241708) reductase, leading to decreased energy production. wikipedia.org

Potential Molecular TargetRelevant Biochemical PathwayImplication for this compound
Protein Kinases (e.g., CK1δ, PI3K)Cell signaling, Proliferation, SurvivalPotential as an inhibitor of cell growth and survival.
Cannabinoid Receptor 2 (CB2)Immune modulation, InflammationPotential role in inflammatory or immune-related conditions.
β-TubulinMicrotubule dynamics, Cell divisionPotential for antiproliferative activity.
Metabolic Enzymes (e.g., Fumarate Reductase)Energy metabolismPotential for antimicrobial or antiparasitic activity.

Theoretical Basis of Enzyme Inhibition or Modulation by Benzimidazole Scaffolds

The benzimidazole structure is well-suited for enzyme inhibition due to its ability to participate in various non-covalent interactions within an enzyme's active site. As organic molecules, they can interact with their targets through hydrogen bonding and van der Waals forces. rsc.org

Many benzimidazole-based kinase inhibitors function as ATP-competitive inhibitors. nih.govmdpi.com This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus blocking the phosphorylation of downstream target proteins. The benzimidazole nucleus can act as a scaffold, positioning various substituents to exploit specific features of the ATP-binding site. nih.gov In some instances, the benzimidazole ring itself is part of the hinge-binding motif, forming crucial hydrogen bonds with the "hinge" region of the kinase that connects the N- and C-lobes. nih.gov The diversity of substitutions possible on the benzimidazole ring allows for the fine-tuning of selectivity and potency towards specific kinases. rsc.orgnih.gov

Kinetic studies are instrumental in elucidating the mechanism of inhibition. For example, Lineweaver-Burk plots can be used to determine the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed-type). nih.gov For a compound like this compound, kinetic analysis would be essential to confirm its mechanism of action against any identified enzyme targets.

Receptor Binding Studies and Ligand-Receptor Interaction Hypotheses

Computational and experimental studies on benzimidazole derivatives have provided insights into their potential interactions with receptors. Molecular docking and dynamics simulations are powerful tools to hypothesize the binding modes of ligands like this compound. nih.govmdpi.com

For the CB2 receptor, studies have shown that a benzyl moiety at the 2-position and lipophilic groups at the 5-position of the benzimidazole scaffold are beneficial for binding. nih.gov Although this compound has the benzyl group at the 1-position, the general principle of hydrophobic and aromatic interactions within the receptor's binding pocket is relevant. It is hypothesized that the benzyl group could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding site, while the methoxy group could form hydrogen bonds or other polar interactions. mdpi.com

Similarly, for protein kinase targets, docking studies reveal that the benzimidazole core can fit into the ATP-binding cleft, with substituents forming specific interactions that confer affinity and selectivity. mdpi.comnih.gov The benzyl group of this compound could occupy a hydrophobic pocket, while the 2-amino group could act as a hydrogen bond donor.

DNA/RNA Interaction Mechanisms and Intercalation Theories

Benzimidazole derivatives have been shown to interact with nucleic acids, which represents another potential mechanism of action. nih.govlshtm.ac.uk A primary mode of interaction is binding to the minor groove of DNA, particularly at sequences rich in adenine-thymine (A-T) base pairs. nih.gov This binding is non-intercalative and is driven by van der Waals forces, hydrogen bonding, and electrostatic interactions.

Some dicationic benzimidazoles have demonstrated strong binding to DNA with four or more consecutive A-T base pairs, while showing negligible binding to GC-rich DNA or RNA. nih.gov The planar, aromatic nature of the benzimidazole ring system facilitates its insertion into the minor groove.

In addition to duplex DNA, some metal-benzimidazole complexes have shown the ability to bind to and stabilize non-canonical DNA structures like G-quadruplexes, which are found in the promoter regions of oncogenes. rsc.orgresearchgate.net

Benzimidazole derivatives can also interact with RNA. Studies have identified specific RNA internal loops that are preferred binding sites for some benzimidazoles. nih.gov The binding affinity and specificity can be modulated by substitutions on the benzimidazole scaffold. lshtm.ac.uknih.gov For this compound, its potential to interact with DNA or RNA would depend on its specific stereoelectronic properties and its ability to form stable complexes with these macromolecules.

Nucleic Acid TargetPotential Interaction Mechanism
Duplex DNA (AT-rich)Minor groove binding
G-Quadruplex DNAStabilization of structure
RNA Internal LoopsSpecific binding interactions

Modulation of Protein Kinases and Other Signaling Enzymes (Theoretical Framework)

The benzimidazole scaffold is a common feature in many protein kinase inhibitors. nih.gov The theoretical framework for their modulatory activity is based on their ability to mimic the purine (B94841) ring of ATP and compete for its binding site. Benzimidazole-based compounds can interact with kinases in multiple ways: some act as part of the hinge-binding motif, while others serve a scaffolding role without directly binding to the hinge. nih.gov

The development of selective inhibitors is possible by designing molecules that exploit unique structural features of a particular kinase. nih.gov However, there is also a growing interest in multi-target therapy, where a single compound inhibits several kinases simultaneously. nih.gov This can be advantageous in complex diseases like cancer, where multiple signaling pathways are often dysregulated. Some benzimidazole derivatives have been identified as multi-target inhibitors. nih.gov

Based on this framework, this compound could theoretically be designed or screened as either a highly selective inhibitor of a specific kinase or as a multi-target inhibitor, depending on the therapeutic goal. Its efficacy would be determined by how well its structural features (the N-benzyl group, the 5-methoxy group, and the 2-amino group) complement the topography and chemical environment of the target kinase's active site.

Cellular Assays for Initial Biological Pathway Interrogation (Methodologies, not results)

To investigate the effects of a compound like this compound on cellular processes, a variety of in vitro assays can be employed. These initial screens provide valuable information about the compound's potential biological activities and help to elucidate its mechanism of action.

Theoretical Approaches to Cell Proliferation and Viability Assays (e.g., MTT, without outcomes)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation. scholarsresearchlibrary.comdergipark.org.tr

The underlying principle of the MTT assay is the reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells. scholarsresearchlibrary.comcellbiolabs.com The amount of formazan produced is directly proportional to the number of viable cells.

A typical MTT assay protocol involves the following steps:

Cell Seeding: Cells are seeded in a multi-well plate (e.g., a 96-well plate) at a specific density and allowed to adhere and grow for a set period. dergipark.org.trcellbiolabs.com

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined duration (e.g., 24, 48, or 72 hours). dergipark.org.tr

MTT Addition: Following the treatment period, the culture medium is removed, and a solution of MTT is added to each well. cellbiolabs.comcyrusbio.com.tw The plate is then incubated for a few hours (typically 2-4 hours) at 37°C to allow for the formation of formazan crystals. scholarsresearchlibrary.comcyrusbio.com.tw

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the insoluble formazan crystals. scholarsresearchlibrary.comcellbiolabs.com

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer (ELISA reader) at a wavelength between 540 and 600 nm. scholarsresearchlibrary.comcellbiolabs.com

The data obtained from this assay can be used to generate dose-response curves and calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. This provides a quantitative measure of the compound's cytotoxic or cytostatic potential.

Reporter Gene Assays for Pathway Activation/Inhibition (without outcomes)

Reporter gene assays are powerful cell-based tools used in drug discovery and molecular biology to study the effect of compounds on specific cellular signaling pathways. indigobiosciences.com These assays are instrumental in elucidating the mechanisms of action by which a compound, such as a benzimidazole derivative, exerts its biological effects. indigobiosciences.com The fundamental principle of a reporter gene assay involves linking a regulatory DNA sequence from a gene of interest to a gene that encodes a readily detectable protein, known as a reporter gene. indigobiosciences.com

When a signaling pathway is activated or inhibited, it alters the transcription of genes regulated by that pathway. In a reporter assay, this change in transcription also affects the expression of the linked reporter gene. By measuring the output from the reporter protein (e.g., light from luciferase or color from β-galactosidase), researchers can quantify the activity of the specific pathway. indigobiosciences.compromega.com

Methodological Approach:

Construct Design: A genetic construct is created containing the promoter or response element of a target gene—a gene known to be regulated by a specific pathway—fused to a reporter gene. Common reporter genes include those for luciferase (e.g., Firefly, Renilla, NanoLuc), green fluorescent protein (GFP), and β-galactosidase. promega.com

Cell Transfection: This construct is introduced into cultured cells. These cells can be chosen based on their relevance to a particular disease or biological process. Stably transfected cell lines can be created for consistent, long-term use.

Compound Treatment: The engineered cells are then exposed to the test compound, such as a benzimidazole derivative.

Signal Detection: After an incubation period, the cells are lysed, and the activity of the reporter protein is measured. An increase or decrease in the reporter signal, relative to untreated control cells, indicates that the compound has modulated the specific pathway. indigobiosciences.com

Applications in Benzimidazole Research:

Reporter gene assays are highly adaptable for screening large libraries of compounds to identify those that interact with a particular pathway. indigobiosciences.com For benzimidazole derivatives, these assays can be employed to:

Identify Molecular Targets: Determine which cellular signaling pathways are affected by a novel benzimidazole compound.

Elucidate Mechanism of Action: Provide detailed insights into how a compound's interaction with its target leads to a cellular response. indigobiosciences.com

Assess Selectivity: By using multiple reporter assays for different pathways, researchers can evaluate whether a compound is highly specific for its intended target or if it has off-target effects. indigobiosciences.com

Screen for Pathway Modulators: Identify benzimidazoles that either activate or inhibit key pathways involved in diseases like cancer, inflammation, or infectious diseases. For example, assays can be designed to report on the activation of pathways like the Nuclear Factor Erythroid 2-related Factor 2 (Nrf-2) pathway, which is involved in oxidative stress response, or pathways governed by the glucocorticoid receptor. nih.gov

These assays provide a quantitative measure of a compound's effect on gene expression within a specific pathway, serving as a crucial step in characterizing the pharmacological profile of new benzimidazole derivatives. indigobiosciences.com

Structure-Mechanism Relationship (SMR) Principles for Substituted Benzimidazoles

The biological mechanism of action of benzimidazole derivatives is intricately linked to their chemical structure. The principle of Structure-Mechanism Relationship (SMR) posits that the type and position of chemical substituents on the core benzimidazole scaffold dictate which biological targets the molecule will interact with and the mechanism by which it will exert its effect. nih.govresearchgate.net The benzimidazole nucleus is considered a "privileged scaffold" because its structure allows for interactions with a wide variety of biological targets through hydrogen bonding, π–π stacking, and metal ion chelation. researchgate.net

Systematic modifications at key positions of the benzimidazole ring have been shown to significantly influence the compound's mechanism of action. The most critical positions for substitution are generally the N-1, C-2, C-5, and C-6 positions. nih.gov

PositionType of SubstituentInfluence on Mechanism of Action
N-1 Heterocyclic rings (e.g., pyrimidine), Benzyl groupsCan confer specificity for certain kinases (e.g., lymphocyte-specific kinase - Lck) or receptors. nih.govmdpi.com The presence of a benzyl group is common in derivatives synthesized for various biological activities. nih.govnih.gov
C-2 Aryl groups, Amino groups, Pyridinylpiperazine moietiesSubstitutions at this position are crucial for a wide range of activities. For instance, an amino group is a common feature in many biologically active benzimidazoles. nih.gov Other substitutions can lead to antagonism of receptors like the Transient Receptor Potential Vanilloid-1 (TRPV-1). nih.gov
C-5 / C-6 Methoxy, Nitro, Halogen, Hydrophilic/Lipophilic groupsThese substituents on the benzene (B151609) ring portion modulate the electronic and pharmacokinetic properties of the molecule. nih.govnih.gov A methoxy group (an electron-donating group) can enhance certain activities, such as 5-lipoxygenase inhibition. nih.gov Conversely, strongly electron-withdrawing groups like a nitro (NO2) group may decrease activity in some contexts, such as antisecretory effects. nih.gov

Key SMR Principles for Benzimidazole Derivatives:

Antimicrobial/Anthelmintic Mechanism: Many anthelmintic benzimidazoles, such as albendazole and mebendazole, function by selectively binding to the β-tubulin of parasites. rjptonline.org This interaction inhibits the polymerization of microtubules, thereby disrupting essential cellular processes like cell division and glucose uptake. rjptonline.orgresearchgate.net The specific substitutions at the C-2 and C-5 positions are critical for this tubulin-binding activity.

Anti-inflammatory Mechanism: The anti-inflammatory effects of benzimidazole derivatives can arise from several distinct mechanisms, dictated by their substitution patterns. nih.gov

Enzyme Inhibition: Certain derivatives act by inhibiting cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) enzymes, key players in the synthesis of prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net A hydrophilic group at the R5 position may enhance COX-2 inhibition, while a methoxy substitution can favor 5-lipoxygenase inhibition. nih.gov

Receptor Antagonism: Specific substitutions can lead to compounds that act as antagonists for receptors involved in inflammation, such as bradykinin (B550075) B1 receptors or TRPV-1. nih.gov

Cytokine Reduction: Some benzimidazoles can inhibit the production of pro-inflammatory cytokines like IL-2. nih.gov

Antiviral Mechanism: The antiviral action of benzimidazoles can involve the inhibition of viral enzymes or processes. For example, some derivatives cause cytotoxicity in viral cells, leading to the inhibition of viral replication. rjptonline.org

Anticancer Mechanism: A prominent anticancer mechanism for some benzimidazoles is the inhibition of tubulin polymerization, similar to their anthelmintic action but targeted at cancer cells. mdpi.com Other derivatives may inhibit specific kinases involved in cancer cell signaling.

The structural versatility of the benzimidazole scaffold allows for fine-tuning of its biological activity. nih.gov By strategically modifying the substituents at different positions, medicinal chemists can design derivatives that operate through a desired molecular mechanism, enhancing their potency and selectivity for a specific biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzyl 5 Methoxybenzimidazol 2 Amine Analogs

Influence of the N1-Benzyl Substituent on Potential Biological Activity and Selectivity

The substituent at the N1 position of the benzimidazole (B57391) ring is a critical determinant of biological activity. nih.govnih.gov Structure-activity relationship studies consistently show that substitutions at the N1, C2, C5, and C6 positions significantly influence the pharmacological effects of these compounds. nih.govnih.gov

In the context of anti-inflammatory agents, N-benzyl benzimidazoles have been studied as bradykinin (B550075) B1 receptor antagonists. nih.gov The nature of the N1-substituent, including benzyl (B1604629) and other heterocyclic groups, has been shown to be important for effective anti-inflammatory action. nih.gov Studies on N-substituted benzimidazoles have demonstrated that modifications at this position can have a pronounced impact on antiproliferative and antiviral activities. researchgate.net The specific orientation and interactions of the N1-benzyl group within a receptor's binding pocket can be a key factor in determining the compound's selectivity for its target.

Role of the C5-Methoxy Group in Modulating Electronic and Steric Interactions

The substitution pattern on the fused benzene (B151609) ring of the benzimidazole core, particularly at the C5 and C6 positions, is crucial for modulating activity. nih.govnih.gov The C5-methoxy group in 1-Benzyl-5-methoxybenzimidazol-2-amine introduces specific electronic and steric properties that can significantly alter the molecule's interaction with biological targets.

The methoxy (B1213986) group is an electron-donating group due to resonance, which increases the electron density of the benzimidazole ring system. This alteration in electronic distribution can affect the molecule's pKa and its ability to form hydrogen bonds, which are often vital for receptor binding. researchgate.net For instance, in the development of anti-inflammatory agents, a methoxy substitution at the C5 position was found to be favorable for 5-lipoxygenase inhibition. nih.gov

Conversely, the steric bulk of the methoxy group can also play a role. Depending on the topology of the target's binding site, the methoxy group could either fit snugly into a hydrophobic pocket, enhancing binding, or cause steric hindrance that prevents optimal binding. Research on related benzimidazoles has shown that lipophilic moieties at the C5/C6 positions can enhance activity, suggesting the importance of hydrophobic interactions in this region. researchgate.net The interplay between the electronic and steric effects of the C5-substituent is therefore a key consideration in the design of potent and selective benzimidazole-based compounds. researchgate.net

Significance of the C2-Amine Moiety for Recognition and Binding

The 2-amino group is a key functional moiety that often acts as a crucial hydrogen bond donor and acceptor, facilitating molecular recognition and binding to target proteins. researchgate.net The basicity of the amine allows it to exist in a protonated state at physiological pH, enabling ionic interactions with acidic residues in a binding site.

The importance of the C2-substituent is well-documented across various therapeutic areas. nih.gov In the context of anti-inflammatory activity, some studies have highlighted the significance of the C2-amino group. nih.gov For example, replacing the amino group with a less interactive methylene (B1212753) group was shown to significantly reduce activity, underscoring the role of the guanidine-like fraction in the molecule's function. nih.gov

Furthermore, the 2-amino group serves as a versatile synthetic handle for further structural modifications. It can be readily derivatized to introduce other functional groups, leading to the creation of extensive libraries of analogs with diverse pharmacological properties. rroij.com This adaptability makes the C2-amine a critical component in the design and optimization of benzimidazole-based therapeutic agents.

Table 1: Summary of Substituent Effects on Benzimidazole Activity

Position Substituent Influence on Activity Potential Interactions References
N1 Benzyl Group Can increase chemotherapeutic and anti-inflammatory activity. Affects lipophilicity and selectivity. π-π stacking, hydrophobic interactions. nih.govnih.gov
C5 Methoxy Group Electron-donating properties can modulate target binding. Favorable for 5-lipoxygenase inhibition. Hydrogen bonding, hydrophobic interactions, potential for steric hindrance. nih.govresearchgate.net
C2 Amine Moiety Crucial for molecular recognition and binding. Acts as H-bond donor/acceptor. Hydrogen bonding, ionic interactions. researchgate.netnih.gov

Positional Isomerism and Substituent Effects on Molecular Properties

The specific placement of substituents on the benzimidazole scaffold, known as positional isomerism, has a profound impact on the physicochemical and biological properties of the molecule. nih.gov Even subtle changes in the location of a functional group can lead to significant differences in activity, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

The position of a substituent affects properties such as:

Electronic Distribution: The electron-donating or withdrawing nature of a group will have different effects on the aromatic system depending on its position (ortho, meta, para relative to the imidazole (B134444) fusion). This influences the molecule's reactivity and pKa. mdpi.com

Steric Profile: The spatial arrangement of substituents determines the molecule's three-dimensional shape, which is critical for fitting into a specific binding site. Steric hindrance can prevent binding, while a complementary shape can enhance it. mdpi.com

Therefore, a systematic exploration of positional isomers is a fundamental aspect of drug design to identify the optimal substitution pattern for a desired biological effect.

Design Principles for Modulating Selectivity and Potency through Strategic Structural Modifications

The rational design of potent and selective benzimidazole analogs relies on a deep understanding of SAR and the application of strategic structural modifications. researchgate.net The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

Key design principles include:

Scaffold Hopping and Hybridization: Combining the benzimidazole core with other pharmacophores can lead to hybrid molecules with enhanced or novel activities. nih.govnih.gov This strategy aims to engage multiple binding sites or to merge the favorable properties of different chemical classes.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen with fluorine can block metabolic oxidation and alter electronic properties.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how different analogs will bind. researchgate.net This allows for the rational design of modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts.

Modulating Physicochemical Properties: Systematically varying substituents to alter properties like lipophilicity (logP), electronic character, and size is a classic medicinal chemistry approach. rroij.com For instance, adding alkyl chains of different lengths at the N-1 position can optimize hydrophobic interactions. acs.org

Rigidification: Introducing conformational constraints into the molecule can lock it into its bioactive conformation. This often leads to increased potency and selectivity by reducing the entropic penalty of binding. nih.gov

By applying these principles, medicinal chemists can systematically navigate the chemical space around the this compound scaffold to develop analogs with improved therapeutic profiles. rroij.com

Conformationally Restricted Analogs and Their Impact on SAR

Many biologically active molecules, including this compound, are flexible and can adopt multiple conformations in solution. However, it is often only one specific conformation that is responsible for binding to the biological target. The introduction of conformational restrictions, or "rigidification," is a powerful strategy to pre-organize the molecule into this active conformation. nih.gov

This can be achieved by:

Introducing Rings: Fusing or linking parts of the molecule to form new rings can severely limit rotational freedom. For example, bridging the N1-benzyl group back to the benzimidazole core would create a rigid, fused-ring system.

Incorporating Double or Triple Bonds: Replacing single bonds with multiple bonds restricts rotation.

Adding Bulky Groups: Introducing sterically demanding groups can favor certain rotational isomers (rotamers) over others.

The primary benefit of conformational restriction is an increase in binding affinity and selectivity. nih.gov By reducing the number of available conformations, the entropic cost of binding is lowered, as the molecule does not have to "pay" as large a penalty to adopt the correct shape upon binding. This often translates to higher potency. Furthermore, a rigid analog designed for a specific target is less likely to adopt the shape required to bind to off-target proteins, thus improving selectivity.

However, this strategy is not without risks. If the chosen rigid conformation is not the true bioactive one, a complete loss of activity can occur. nih.gov For example, replacing a flexible sp³ methylene linker with a more rigid sp² methanone (B1245722) group in one series of benzimidazole inhibitors resulted in a total loss of activity due to the disruption of the required non-planar binding conformation. nih.gov Therefore, careful design and conformational analysis are essential when developing conformationally restricted analogs.

Future Research Directions and Advanced Methodologies for 1 Benzyl 5 Methoxybenzimidazol 2 Amine Studies

Development of Novel and Efficient Synthetic Pathways for Complex Benzimidazole (B57391) Architectures

The synthesis of benzimidazole derivatives is a well-established field, traditionally involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. arabjchem.orgresearchgate.net However, to fully explore the chemical space around 1-Benzyl-5-methoxybenzimidazol-2-amine, the development of more novel and efficient synthetic pathways is crucial. Future research could focus on greener chemistry principles, such as microwave-assisted synthesis or the use of eco-friendly solvents, which have been shown to accelerate reaction times and improve yields for other benzimidazole derivatives. arabjchem.org

Furthermore, the creation of complex architectures based on the this compound core will require innovative strategies. This includes the development of one-pot multicomponent reactions to introduce diversity at various positions of the benzimidazole ring system. Catalytic methods, perhaps employing transition metals, could enable previously inaccessible C-H functionalization, allowing for the late-stage modification of the core structure. Such advancements would facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Synthesis

Methodology Description Potential Advantages for this compound Derivatives
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times. Rapid synthesis of analogues, potential for improved yields and cleaner reactions.
Multicomponent Reactions A reaction where multiple starting materials react to form a single product in a one-pot process. Efficient generation of molecular diversity and complexity in a single step.
C-H Functionalization The direct functionalization of a carbon-hydrogen bond, bypassing the need for pre-functionalized starting materials. Late-stage diversification of the core structure, allowing for the synthesis of novel derivatives.

| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch. | Improved safety, scalability, and control over reaction parameters. |

Application of Artificial Intelligence and Machine Learning in Benzimidazole Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and optimization of new chemical entities. nih.govnih.gov For this compound, these computational tools can be leveraged to predict its biological activities, pharmacokinetic properties, and potential toxicities.

Generative AI models can design novel derivatives of this compound with optimized properties. nih.gov By training these models on large datasets of known benzimidazole compounds and their biological activities, it is possible to generate new molecular structures that are predicted to have enhanced potency and selectivity for a given biological target. Furthermore, ML algorithms can be employed to develop quantitative structure-activity relationship (QSAR) models to identify the key structural features of this compound that are critical for its biological activity. This information can then guide the synthesis of more effective analogues.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding at a Systems Level

To fully elucidate the mechanism of action of this compound, a systems-level understanding is required. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. jci.orgnih.gov

By treating cells or model organisms with this compound and subsequently analyzing the changes across these different omics layers, it is possible to identify the specific pathways and biological processes that are modulated by the compound. For instance, transcriptomic analysis could reveal changes in gene expression, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would provide insights into the metabolic pathways affected. The integration of these datasets can help to construct a detailed picture of the compound's mechanism of action and identify potential biomarkers for its efficacy. jci.orgnih.govrsc.org

Exploration of Multi-Targeted Ligand Design Strategies for Complex Biological Systems

Many diseases are multifactorial in nature, involving the dysregulation of multiple biological pathways. nih.gov Consequently, drugs that can simultaneously modulate multiple targets, known as multi-targeted ligands, may offer superior therapeutic efficacy. nih.govnih.gov The benzimidazole scaffold is a privileged structure that can be adapted to interact with a variety of biological targets.

Future research on this compound should explore the design of multi-targeted ligands. This could involve the strategic modification of the core structure to incorporate pharmacophoric features that are recognized by different targets. For example, by combining the this compound scaffold with other known pharmacophores, it may be possible to create hybrid molecules with dual or multiple activities. nih.gov This approach could lead to the development of novel therapeutics for complex diseases such as cancer or neurodegenerative disorders. jneonatalsurg.com

Advanced High-Throughput Screening Methodologies for Biological Activity (without outcomes)

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large numbers of compounds for their biological activity. hilarispublisher.com To accelerate the discovery of the therapeutic potential of this compound and its derivatives, advanced HTS methodologies will be essential.

These methodologies include the use of sophisticated automated systems for liquid handling, detection, and data analysis. hilarispublisher.com Cell-based assays in high-density microplates can be used to screen for a wide range of biological activities in a physiologically relevant context. nih.gov Furthermore, the development of novel assay technologies, such as those based on fluorescence, luminescence, or label-free detection, can provide sensitive and robust readouts. hilarispublisher.com Microfluidic systems also offer a platform for high-throughput screening with the advantages of low reagent consumption and precise control over the cellular microenvironment. nih.gov

Table 2: Advanced High-Throughput Screening Techniques

Technique Description Relevance to this compound Screening
Automated Cellular Imaging High-content screening (HCS) that uses automated microscopy to analyze cellular phenotypes. Allows for the multiparametric analysis of cellular responses to the compound, providing deeper biological insights.
Label-Free Detection Technologies that measure changes in physical properties (e.g., mass, refractive index) upon ligand binding, eliminating the need for labels. Enables the study of a wider range of targets, including those for which fluorescent or luminescent probes are not available.
Droplet-Based Microfluidics Encapsulates single cells or reactions in picoliter-sized droplets, allowing for millions of experiments to be performed in parallel. Ultra-high-throughput screening of compound libraries against specific targets or cellular models.

| Organoid-Based Screening | Utilizes 3D cell cultures that mimic the structure and function of human organs. | Provides a more physiologically relevant model for assessing the efficacy and toxicity of the compound. hilarispublisher.com |

Advanced Imaging Techniques for Molecular Localization and Target Engagement Studies (Theoretical)

Understanding where a compound localizes within a cell and how it engages with its target is fundamental to drug development. Advanced imaging techniques offer the potential to visualize these processes with high spatial and temporal resolution. nih.gov

Theoretically, derivatives of this compound could be synthesized with small chemical tags that allow for their visualization using techniques such as fluorescence microscopy. For example, the incorporation of a "clickable" alkyne or azide (B81097) group would enable the use of bioorthogonal chemistry to attach a fluorescent probe for imaging. Furthermore, advanced imaging modalities like Förster resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) could be employed to study the engagement of the compound with its target in living cells. These techniques rely on the transfer of energy between a donor and an acceptor molecule when they are in close proximity, providing a direct measure of binding. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-5-methoxybenzimidazol-2-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted anilines and thiocyanate derivatives in bromine/glacial acetic acid under controlled temperatures (<10°C). For example, benzimidazol-2-amines are typically prepared by reacting aniline derivatives with sodium thiocyanate in bromine/acetic acid, followed by neutralization and recrystallization (ethanol) to achieve high purity . Optimizing stoichiometry, reaction time, and temperature (e.g., maintaining low temperatures during bromine addition) minimizes side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) further enhances purity.

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments, focusing on methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and benzyl group signals (δ4.55.0\delta \sim4.5–5.0 ppm for CH2_2). IR spectroscopy identifies NH2_2 stretches (~3400 cm1^{-1}) and C=N/C-O bonds (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+).
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous benzoxazole derivatives .

Q. What are the stability considerations for this compound under different experimental conditions?

  • Methodological Answer : Stability studies should assess:
  • Oxidative/Reductive Conditions : Monitor degradation via HPLC under H2_2O2_2 (oxidation) or NaBH4_4 (reduction). For example, benzothiazole analogs form sulfoxides/sulfones upon oxidation .
  • pH Sensitivity : Test solubility and decomposition in buffers (pH 2–12). The methoxy group may hydrolyze under strong acidic/basic conditions.
  • Light/Temperature : Store in amber vials at −20°C to prevent photodegradation and thermal decomposition.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT models (e.g., B3LYP/6-311+G(d,p) basis set) can compute:
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., NH2_2, methoxy groups) for reaction planning .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer interactions and redox behavior.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on reactivity. Validate computational results with experimental UV-Vis and cyclic voltammetry data.

Q. What strategies can optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing benzyl with pyridylmethyl) to enhance target binding. For example, benzothiazole derivatives with electron-withdrawing groups show improved enzyme inhibition .
  • Coordination Chemistry : Synthesize metal complexes (e.g., Cu(II), Zn(II)) to study enhanced antimicrobial/anticancer activity, as seen in benzoxazole-copper complexes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, followed by enzymatic activation assays.

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC50_{50} values may arise from varying MTT assay protocols .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to compare datasets and identify confounding variables (e.g., solvent effects, impurity levels).
  • Mechanistic Studies : Employ knockout cell lines or enzyme inhibition assays to confirm target specificity. For example, conflicting cytotoxicity data may reflect off-target interactions in certain cell types .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.